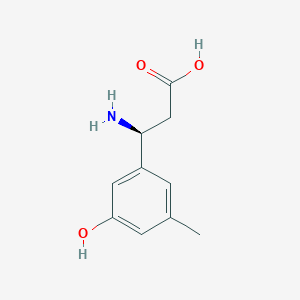

(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid

Description

(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the C3 position, a 3-hydroxy-5-methylphenyl substituent, and a carboxylic acid group. The hydroxy and methyl groups on the phenyl ring of this compound may enhance its solubility and influence receptor binding compared to non-polar analogs .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |

InChI Key |

OKWABWMRQFLDFN-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce stereoselectivity in the formation of the desired enantiomer. The reaction typically starts with the preparation of a suitable precursor, such as a protected amino acid derivative, followed by selective deprotection and functional group transformations to introduce the hydroxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents critically determine the physicochemical and biological properties of β-amino acids. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, Br) : Halogenated analogs like the 3,4-dichloro derivative exhibit higher lipophilicity, favoring membrane penetration but reducing aqueous solubility .

- Hydroxy Groups : The 3-hydroxy substituent in the target compound may facilitate hydrogen bonding with biological targets, improving selectivity .

- Methyl Groups : The 5-methyl group in the target compound likely sterically shields the phenyl ring, altering metabolic stability compared to unsubstituted analogs .

Biological Activity

(3S)-3-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article aims to explore the compound's biological activity, highlighting its mechanisms, efficacy against various pathogens, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by an amino acid backbone with a hydroxyl group on the aromatic ring, which significantly influences its biological properties. The molecular formula is , and it has a molecular weight of approximately 179.22 g/mol.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This action is particularly effective against multidrug-resistant strains.

- Efficacy Data :

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative bacteria | 8 - 64 |

| Drug-resistant Candida | 8 - 64 |

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly in modulating excitatory neurotransmission through its interaction with AMPA receptors.

- Receptor Interaction : As an analog of known AMPA receptor modulators, it has been implicated in enhancing synaptic plasticity and potentially offering neuroprotective effects against excitotoxicity associated with conditions like Alzheimer's disease and epilepsy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of clinically relevant pathogens. The results indicated that certain modifications to the phenolic structure significantly enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural optimization in drug development .

Case Study 2: Neuroprotective Potential

In vitro studies have suggested that compounds similar to this compound can protect neurons from excitotoxic damage by modulating AMPA receptor activity. This property is critical in developing treatments for neurodegenerative diseases where excitotoxicity plays a pivotal role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.